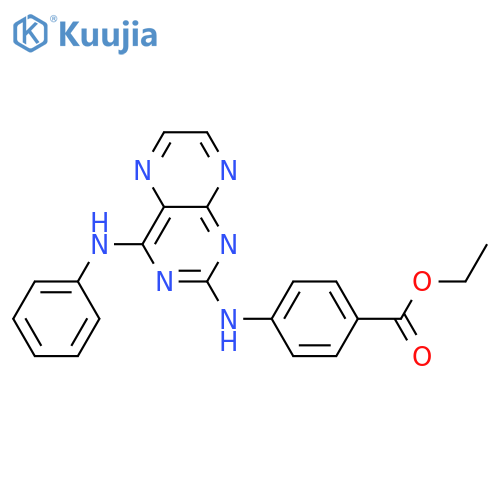

Cas no 946298-81-3 (ethyl 4-{4-(phenylamino)pteridin-2-ylamino}benzoate)

ethyl 4-{4-(phenylamino)pteridin-2-ylamino}benzoate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-{4-(phenylamino)pteridin-2-ylamino}benzoate

- ethyl 4-[(4-anilinopteridin-2-yl)amino]benzoate

- 946298-81-3

- AKOS002329028

- F2359-0733

- ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate

- ethyl 4-((4-(phenylamino)pteridin-2-yl)amino)benzoate

-

- インチ: 1S/C21H18N6O2/c1-2-29-20(28)14-8-10-16(11-9-14)25-21-26-18-17(22-12-13-23-18)19(27-21)24-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H2,23,24,25,26,27)

- InChIKey: ZLNDIVSYQBLBHN-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)C1=CC=C(NC2=NC(NC3=CC=CC=C3)=C3C(=N2)N=CC=N3)C=C1

計算された属性

- せいみつぶんしりょう: 386.14912384g/mol

- どういたいしつりょう: 386.14912384g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 29

- 回転可能化学結合数: 7

- 複雑さ: 521

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 102Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

ethyl 4-{4-(phenylamino)pteridin-2-ylamino}benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2359-0733-30mg |

ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate |

946298-81-3 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2359-0733-10μmol |

ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate |

946298-81-3 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2359-0733-15mg |

ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate |

946298-81-3 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| A2B Chem LLC | BA71508-5mg |

ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate |

946298-81-3 | 5mg |

$272.00 | 2024-05-20 | ||

| A2B Chem LLC | BA71508-10mg |

ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate |

946298-81-3 | 10mg |

$291.00 | 2024-05-20 | ||

| Life Chemicals | F2359-0733-25mg |

ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate |

946298-81-3 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2359-0733-20mg |

ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate |

946298-81-3 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2359-0733-3mg |

ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate |

946298-81-3 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2359-0733-10mg |

ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate |

946298-81-3 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2359-0733-1mg |

ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate |

946298-81-3 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

ethyl 4-{4-(phenylamino)pteridin-2-ylamino}benzoate 関連文献

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Saikat Das,Teng Ben Dalton Trans., 2018,47, 7206-7212

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

5. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

ethyl 4-{4-(phenylamino)pteridin-2-ylamino}benzoateに関する追加情報

Ethyl 4-{4-(Phenylamino)Pteridin-2-ylamino}Benzoate: A Comprehensive Overview

Ethyl 4-{4-(Phenylamino)Pteridin-2-ylamino}Benzoate, with the CAS number 946298-81-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to asethyl 4-(pteridin-2-ylamino)benzoate, belongs to a class of molecules that have garnered attention due to their potential applications in drug development and material science. The structure of this compound is characterized by a pteridine ring system, which is a heterocyclic structure containing nitrogen atoms, and a benzoate ester group, making it a versatile molecule for various chemical modifications.

The pteridine moiety inethyl 4-{4-(phenylamino)pteridin-2-ylamino}benzoate plays a crucial role in its chemical properties. Pteridine derivatives are known for their ability to act as scaffolds for bioactive molecules, often exhibiting antioxidant, anti-inflammatory, and even anticancer activities. Recent studies have highlighted the potential of pteridine-based compounds in targeting specific biological pathways, such as those involved in neurodegenerative diseases and cancer cell proliferation. The phenylamino group attached to the pteridine ring further enhances the compound's versatility, allowing for interactions with various biological targets.

The benzoate ester group in this compound contributes to its solubility and stability, making it suitable for use in both aqueous and organic solvents. This feature is particularly advantageous in pharmaceutical applications, where drug delivery systems often require compounds with balanced solubility profiles. Moreover, the ester group can be easily modified to create derivatives with enhanced bioavailability or targeted delivery capabilities.

Recent advancements in synthetic chemistry have enabled the efficient synthesis ofethyl 4-{4-(phenylamino)pteridin-2-ylamino}benzoate through various routes. One common approach involves the condensation of pteridine derivatives with aromatic aldehydes or ketones, followed by esterification with ethyl groups. These methods not only ensure high purity but also allow for the incorporation of functional groups that can modulate the compound's activity.

In terms of applications,ethyl 4-{4-(phenylamino)pteridin-2-ylamino}benzoate has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for developing drugs targeting specific enzymes or receptors. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cancer signaling pathways. Additionally, its antioxidant properties make it a candidate for use in cosmetic products aimed at protecting against oxidative stress.

The structural flexibility of this compound also makes it an attractive candidate for materials science applications. Its ability to form self-assembled monolayers or incorporate into polymer matrices has been explored for use in sensors and electronic devices. Recent research has focused on optimizing its surface properties to enhance its performance in these applications.

In conclusion,ethyl 4-{4-(phenylamino)pteridin-2-ylamino}benzoate (CAS No.946298-81-3) is a multifaceted compound with diverse potential applications across various scientific domains. Its unique combination of a pteridine ring system and benzoate ester group positions it as a valuable tool for researchers seeking novel solutions in drug development and materials science. As ongoing studies continue to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in advancing scientific innovation.

946298-81-3 (ethyl 4-{4-(phenylamino)pteridin-2-ylamino}benzoate) 関連製品

- 1215736-36-9(1-(4-bromo-2,6-difluorophenoxy)-3-4-(5-chloro-2-methylphenyl)piperazin-1-ylpropan-2-ol hydrochloride)

- 901021-59-8(8-ethoxy-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)

- 288309-10-4(1-(isoquinolin-7-yl)ethanone)

- 1805418-62-5(3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine)

- 851879-25-9(1-{4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}pyrrolidin-2-one)

- 2138540-14-2(4-Methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol)

- 2229148-60-9(4-(1-bromopropan-2-yl)-3-chloropyridine)

- 1593467-16-3(1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane)

- 1183349-06-5(Ethyl 2-amino-3,6-dichlorobenzoate)

- 941942-12-7(N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-propylpentanamide)